molecular formula C12H9ClO3S B154536 4-phenoxybenzenesulfonyl Chloride CAS No. 1623-92-3

4-phenoxybenzenesulfonyl Chloride

Cat. No. B154536
M. Wt: 268.72 g/mol
InChI Key: QIZPONOMFWAPRR-UHFFFAOYSA-N
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Patent
US06673804B1

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-methoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 61%) as a white powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]2[C:22]1=[O:31])[NH:11]C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)NC(OC(C)(C)C)=O)C=C.[CH3:61][O:62][C:63]1[CH:68]=[CH:67][C:66]([S:69]([Cl:72])(=[O:71])=[O:70])=[CH:65][CH:64]=1>>[O:62]([C:63]1[CH:64]=[CH:65][C:66]([S:69]([Cl:72])(=[O:71])=[O:70])=[CH:67][CH:68]=1)[C:61]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:22](=[O:31])[C:23]2=[CH:30][CH:29]=[CH:28][CH:27]=[C:24]2[C:25]1=[O:26])[NH:11][S:69]([C:66]1[CH:65]=[CH:64][C:63]([O:62][CH3:61])=[CH:68][CH:67]=1)(=[O:71])=[O:70])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(NS(=O)(=O)C1=CC=C(C=C1)OC)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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